Butyl 2,3,4,4,4-pentachlorocrotonate
Description
Structure
2D Structure
Properties
IUPAC Name |
butyl 2,3,4,4,4-pentachlorobut-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl5O2/c1-2-3-4-15-7(14)5(9)6(10)8(11,12)13/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSVYPVMTCFPMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=C(C(Cl)(Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066735 | |
| Record name | 2-Butenoic acid, 2,3,4,4,4-pentachloro-, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21824-93-1 | |
| Record name | Butyl 2,3,4,4,4-pentachloro-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21824-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenoic acid, 2,3,4,4,4-pentachloro-, butyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021824931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenoic acid, 2,3,4,4,4-pentachloro-, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenoic acid, 2,3,4,4,4-pentachloro-, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl 2,3,4,4,4-pentachlorocrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.525 | |
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| Record name | Butyl 2,3,4,4,4-pentachlorocrotonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33PYD9NB2F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for Butyl 2,3,4,4,4 Pentachlorocrotonate
Retrosynthetic Analysis of Butyl 2,3,4,4,4-pentachlorocrotonate
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available, or easily synthesized precursor structures. wikipedia.org This process simplifies the challenge of designing a synthesis by working backward from the final product. amazonaws.com
For this compound, the most logical initial disconnection is at the ester linkage (a C-O bond). This transform, which is the reverse of an esterification reaction, breaks the molecule into two key synthons: a pentachlorocrotonyl acylium cation and a butoxide anion.
These synthons are not stable, isolable species but rather conceptual intermediates. Their corresponding real-world synthetic equivalents are:
Pentachlorocrotonic acid (or its more reactive derivative, pentachlorocrotonyl chloride ) for the acylium synthon.
Butanol for the butoxide synthon.
This primary disconnection establishes the core strategy for the synthesis: the formation of an ester bond between a pentachlorocrotonic acid derivative and butanol.
Exploration of Precursor Chemistry for Pentachlorocrotonic Acid and Butanol
The feasibility of any synthetic route depends on the availability of its precursors.
Pentachlorocrotonic Acid: The synthesis of pentachlorocrotonic acid is not widely documented and presents a significant chemical challenge due to the dense polychlorination. A plausible, though hypothetical, synthetic route could begin with precursors like hexachloropropene (B155961). The synthesis of hexachloropropene can be achieved from the reaction of chloroform (B151607) and tetrachloroethylene. youtube.com Further chemical manipulation, potentially involving controlled oxidation and rearrangement steps, would be necessary to introduce the carboxylic acid functionality while maintaining the pentachloro-substituted carbon backbone. The specific conditions for such a transformation would require significant empirical development.
Butanol: In contrast, n-butanol is a readily available, industrial commodity chemical. It is primarily produced on a large scale via the oxo process (also known as hydroformylation). This process involves the reaction of propene with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst (typically cobalt or rhodium) to form butyraldehyde, which is subsequently hydrogenated to yield n-butanol. An older, but historically significant, method is the ABE (Acetone-Butanol-Ethanol) fermentation , which uses bacterial fermentation to produce butanol from biomass.
Direct Esterification Approaches for this compound
Direct esterification involves reacting the carboxylic acid directly with the alcohol.
Acid-Catalyzed Esterification (e.g., Fischer Esterification adaptations)
Fischer-Speier esterification is a classic method that involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). cerritos.edulibretexts.org The reaction is an equilibrium process. organic-chemistry.org To achieve high yields, the equilibrium must be shifted towards the product, typically by using a large excess of one reactant (usually the alcohol) or by removing water as it forms. operachem.commasterorganicchemistry.com
Mechanism:
The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
The nucleophilic oxygen atom of butanol attacks the activated carbonyl carbon.
A proton transfer occurs, creating a good leaving group (water).
Water is eliminated, and deprotonation of the resulting oxonium ion yields the ester and regenerates the acid catalyst. masterorganicchemistry.com
For the synthesis of this compound, the significant steric bulk and electron-withdrawing effects of the five chlorine atoms on the crotonic acid backbone could hinder the nucleophilic attack by butanol, potentially requiring harsh conditions (prolonged heating, high catalyst load), which might lead to side reactions.
| Feature | Description |
| Reagents | Pentachlorocrotonic acid, Butanol |
| Catalyst | Strong Brønsted or Lewis acids (e.g., H₂SO₄, HCl, p-TsOH) organic-chemistry.org |
| Conditions | Typically reflux temperature; requires removal of water or excess alcohol to drive equilibrium operachem.com |
| Advantages | Uses inexpensive and simple reagents. |
| Challenges | Reversible reaction; potentially harsh conditions may not be suitable for sterically hindered or sensitive substrates. |
Steglich Esterification and Other Coupling Reagent-Mediated Syntheses
The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it particularly suitable for substrates that are sterically hindered or sensitive to acid. fiveable.meorganic-chemistry.org The reaction was first described by Wolfgang Steglich in 1978. wikipedia.org
Mechanism: This method utilizes a coupling agent, typically a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org
The carboxylic acid adds to DCC to form a highly reactive O-acylisourea intermediate.
DMAP, a superior nucleophile to the alcohol, attacks the O-acylisourea to form a reactive acylpyridinium intermediate ("active ester").
The alcohol (butanol) then reacts with this highly activated intermediate to form the desired ester.
The DCC is consumed in the reaction, forming a stable urea (B33335) byproduct (dicyclohexylurea, DCU), which is typically insoluble and can be removed by filtration. wikipedia.org
This method's mild conditions and high efficiency with sterically demanding acids make it a strong candidate for the synthesis of this compound.
| Feature | Description |
| Reagents | Pentachlorocrotonic acid, Butanol, Coupling Agent, Catalyst |
| Coupling Agent | N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) fiveable.me |
| Catalyst | 4-Dimethylaminopyridine (DMAP) organic-chemistry.org |
| Conditions | Mild, often room temperature, in aprotic solvents (e.g., DCM, THF) wikipedia.orgrsc.org |
| Advantages | High yields for sterically hindered substrates; mild, non-acidic conditions prevent side reactions. organic-chemistry.org |
| Byproduct | Forms a urea byproduct (e.g., DCU) that must be separated from the product. wikipedia.org |
Synthesis via Acyl Halides of Pentachlorocrotonic Acid
An alternative to direct esterification is a two-step approach that proceeds through a highly reactive acyl halide intermediate. This method is often irreversible and high-yielding.
Preparation of Butyl Pentachlorocrotonate from Pentachlorocrotonyl Chloride
Step 1: Formation of Pentachlorocrotonyl Chloride Pentachlorocrotonic acid must first be converted into its more reactive acyl chloride derivative, pentachlorocrotonyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent. Common and effective reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). google.com The reaction with thionyl chloride produces gaseous byproducts (SO₂ and HCl), which simplifies purification.
| Chlorinating Agent | Formula | Byproducts | Typical Conditions |
| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Neat or in a non-polar solvent, often with gentle heating. |
| Oxalyl Chloride | (COCl)₂ | CO₂(g), CO(g), HCl(g) | Aprotic solvent (e.g., DCM, Toluene), often with a catalytic amount of DMF. |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl(g) | Can require higher temperatures; POCl₃ byproduct must be separated. |
Step 2: Reaction with Butanol The isolated pentachlorocrotonyl chloride is then reacted with butanol. This reaction is a vigorous and typically exothermic nucleophilic acyl substitution. A non-nucleophilic base, such as pyridine (B92270) or triethylamine, is often added to the reaction mixture to act as a scavenger for the hydrogen chloride (HCl) gas that is produced, preventing it from protonating the starting alcohol and driving the reaction to completion. A patent for a similar synthesis, tert-butyl crotonate, involves the reaction of crotonyl chloride with lithium tert-butoxide. google.com This indicates that the reaction between an acyl chloride and an alcohol (or alkoxide) is a viable and established route for ester synthesis.
This two-step sequence is highly effective because it bypasses the unfavorable equilibrium of the Fischer esterification and does not depend on the activation of a sterically hindered carboxylic acid in situ.
Halogenation Strategies for Crotonate Esters Leading to this compound
The introduction of five chlorine atoms into the butyl crotonate backbone necessitates robust halogenation techniques. The primary approaches involve the direct chlorination of a suitable butyl crotonate precursor, radical-mediated halogenation pathways, and sequential chlorination and esterification steps.
Direct Chlorination of Butyl Crotonate Derivatives
The direct chlorination of butyl crotonate is a primary route for the synthesis of this compound. This method involves the reaction of butyl crotonate with a chlorinating agent. The reaction proceeds via an electrophilic addition of chlorine to the double bond, followed by substitution reactions at the allylic and other positions. The choice of chlorinating agent and reaction conditions is crucial to control the extent of chlorination and minimize side products. rsc.org
Common chlorinating agents for such transformations include chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). The reaction with chlorine gas is often carried out in a suitable solvent, and may be initiated by UV light or a radical initiator. wikipedia.orgmasterorganicchemistry.com
A plausible reaction scheme starting from butyl crotonate would involve the initial addition of chlorine across the double bond to form a dichloro-butanoate intermediate. Subsequent radical substitution reactions would then introduce chlorine atoms at the remaining positions.
Table 1: Comparison of Chlorinating Agents for Direct Chlorination
| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Chlorine (Cl₂) | Inert solvent, UV light or heat | High reactivity, cost-effective | Low selectivity, potential for over-chlorination, safety concerns |
| Sulfuryl Chloride (SO₂Cl₂) | Radical initiator (e.g., AIBN), heat | Good selectivity for allylic chlorination | Slower reaction rates, can decompose to toxic byproducts |
Radical Halogenation Pathways
Radical halogenation is a key mechanism in the synthesis of polychlorinated organic compounds. wikipedia.org This pathway is particularly relevant for the chlorination of the methyl group and the α- and β-positions of the crotonate backbone. The reaction is initiated by the formation of chlorine radicals, which then abstract hydrogen atoms from the substrate to form alkyl radicals. These alkyl radicals then react with a chlorine source to form the chlorinated product. masterorganicchemistry.com
The process is a chain reaction involving initiation, propagation, and termination steps. wikipedia.org The selectivity of radical chlorination can be influenced by the stability of the radical intermediates. For instance, allylic and benzylic positions are more susceptible to radical halogenation due to the resonance stabilization of the resulting radical. youtube.com In the case of butyl crotonate, the allylic protons at the C4 position are expected to be readily substituted under radical conditions.
Stepwise Chlorination and Esterification Sequences
An alternative approach to the synthesis of this compound involves the chlorination of a precursor acid followed by esterification. This method allows for better control over the chlorination process. For example, crotonic acid can be exhaustively chlorinated to produce pentachlorocrotonic acid. The highly chlorinated acid can then be esterified with butanol to yield the final product.
The chlorination of crotonic acid itself is a complex reaction that can yield a variety of products depending on the conditions. rsc.org The esterification of the resulting polychlorinated acid would likely require acid catalysis and elevated temperatures to proceed at a reasonable rate.
Another stepwise strategy could involve the synthesis of a dichlorinated or trichlorinated crotonate ester, which is then subjected to further chlorination steps. This allows for the isolation and purification of intermediates, potentially leading to a higher purity final product.
Optimization of Reaction Conditions for this compound Synthesis
The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that require careful optimization include the choice of solvent, reaction temperature, and pressure.
Temperature and Pressure Influence on Reaction Yields
Temperature is a critical parameter in controlling the selectivity and rate of chlorination reactions. Higher temperatures generally increase the reaction rate but can also lead to a decrease in selectivity and an increase in the formation of byproducts due to over-chlorination or decomposition. researchgate.net
For radical halogenations, the initiation step often requires energy in the form of heat or UV light. The temperature must be carefully controlled to maintain a steady concentration of radicals without promoting undesirable side reactions. wikipedia.org
Pressure is primarily a factor when using gaseous reactants like chlorine. Increasing the pressure of chlorine gas can increase its concentration in the reaction mixture, thereby accelerating the reaction rate. However, this also increases the risk of over-chlorination and requires specialized equipment to handle the corrosive and toxic gas safely. The optimization of temperature and pressure is therefore a balancing act to achieve a high yield of the desired pentachlorinated product while minimizing the formation of impurities.
Catalyst Selection and Activity for this compound
The selection of an appropriate catalyst is paramount for the efficient synthesis of this compound from hexachloropropene and n-butanol. The catalytic activity in esterification reactions is influenced by the nature of the catalyst, its concentration, and the reaction conditions. A variety of catalysts are known to be effective in esterification reactions, and their applicability to this specific transformation warrants consideration. reaxis.com
Table 1: Potential Catalysts for the Synthesis of this compound
| Catalyst Type | Examples | General Activity and Remarks |
| Acid Catalysts | Sulfuric Acid (H₂SO₄), Heteropoly acids (e.g., H₃PW₁₂O₄₀) | Strong Brønsted acids are traditional catalysts for esterification. researchgate.nettiktok.com They protonate the carbonyl group (or its equivalent in this reaction), increasing its electrophilicity. Heteropoly acids can function as highly active and potentially recyclable catalysts. researchgate.net |
| Organometallic Compounds | Tin-based catalysts (e.g., Dibutyltin dilaurate), Titanium alkoxides, Zirconium compounds | These Lewis acid catalysts are widely used in industrial esterification. reaxis.comgoogle.comgoogle.com They activate the acylating agent towards nucleophilic attack. Tin catalysts are known for their high reaction rates. google.com |
| Metal Salts | Zinc Chloride (ZnCl₂), Scandium(III) trifluoromethanesulfonate | Lewis acidic metal salts can facilitate the reaction. Scandium-based catalysts have been shown to promote protonation in related systems, which could be relevant. mdpi.com |
Purification and Isolation Techniques for Synthetic Intermediates and this compound
The purification of this compound and any associated synthetic intermediates is a critical step to obtain a product of high purity. Given the nature of the reactants and the potential for side products, a multi-step purification strategy is often necessary.
Following the synthesis, the reaction mixture would likely contain the desired ester, unreacted starting materials (hexachloropropene and n-butanol), the catalyst, and byproducts such as hydrogen chloride. An initial step would involve neutralizing any acidic components, for example, by washing the organic phase with a dilute aqueous solution of a base like sodium carbonate. flinnsci.com
Subsequent purification would typically rely on the physical properties of the target compound. Distillation, particularly vacuum distillation, is a common and effective method for separating esters from less volatile impurities. The boiling point of this compound would dictate the specific conditions required.
For the removal of catalyst residues and other non-volatile impurities, techniques such as extraction and chromatography are employed. Liquid-liquid extraction can be used to partition the compound of interest from water-soluble byproducts and catalyst residues. clu-in.orggoogle.com For highly chlorinated compounds, specific extraction methods like solid-phase extraction (SPE) or accelerated solvent extraction (ASE) have been developed and could be adapted for this purpose. thermofisher.com
Table 2: Purification Techniques
| Technique | Description | Application for this compound |
| Neutralization Wash | The crude reaction mixture is washed with a basic aqueous solution (e.g., NaHCO₃, Na₂CO₃) to remove acidic byproducts like HCl. flinnsci.com | Essential first step to quench the reaction and remove corrosive acids. |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Primary method for isolating the final ester from unreacted starting materials and high-boiling point impurities. |
| Liquid-Liquid Extraction | Partitioning of the compound between two immiscible liquid phases (e.g., an organic solvent and water) to remove water-soluble impurities. clu-in.org | Useful for removing salts and water-soluble starting materials or byproducts. |
| Column Chromatography | Separation based on the differential adsorption of compounds onto a solid stationary phase (e.g., silica (B1680970) gel) as a mobile phase passes through it. | Can be employed for final polishing to remove trace impurities and achieve high purity. |
| Accelerated Solvent Extraction (ASE) | An automated technique using elevated temperatures and pressures to rapidly extract analytes from a solid or semi-solid sample matrix. thermofisher.com | Potentially applicable for the cleanup of the crude product if adsorbed onto a solid support. |
The choice and sequence of these purification steps would be guided by the specific impurities present in the crude product mixture and the desired final purity of the this compound. Analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy would be essential to monitor the purity at each stage of the process.
Chemical Reactivity and Reaction Pathways of Butyl 2,3,4,4,4 Pentachlorocrotonate
Nucleophilic Acyl Substitution Reactions of the Ester Group in Butyl 2,3,4,4,4-pentachlorocrotonate
The ester functional group in this compound is a primary site for nucleophilic attack at the electrophilic carbonyl carbon. These reactions proceed through a characteristic tetrahedral intermediate, leading to the substitution of the butoxy group.
Hydrolysis Mechanisms (Acidic and Basic)
Hydrolysis of this compound involves the cleavage of the ester bond by water, a reaction that can be catalyzed by either acid or base. libretexts.orglibretexts.org
Under acidic conditions, the reaction is reversible and typically requires heat and an excess of water to drive the equilibrium towards the products: 2,3,4,4,4-pentachlorocrotonic acid and butanol. libretexts.orglibretexts.org The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a water molecule.
In contrast, basic hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt of the acid and butanol. masterorganicchemistry.com The reaction is generally faster than acidic hydrolysis as it involves a stronger nucleophile, the hydroxide (B78521) ion. masterorganicchemistry.com The final product, the pentachlorocrotonate salt, is resistant to further nucleophilic attack. masterorganicchemistry.com
Table 1: Products of Hydrolysis of this compound
| Reagent | Conditions | Products |
| H₂O, H⁺ (catalyst) | Heat, excess water | 2,3,4,4,4-Pentachlorocrotonic acid, Butanol |
| NaOH, H₂O | Heat | Sodium 2,3,4,4,4-pentachlorocrotonate, Butanol |
Transesterification Studies with Various Alcohols
Transesterification is the process of exchanging the butoxy group of this compound with a different alkoxy group from another alcohol. wikipedia.orgmasterorganicchemistry.com This equilibrium reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com To achieve a high yield of the new ester, the reactant alcohol is typically used in a large excess, or the butanol by-product is removed as it forms. wikipedia.org
The mechanism is analogous to hydrolysis. In acid-catalyzed transesterification, the carbonyl group is protonated to increase its electrophilicity. masterorganicchemistry.com In the base-catalyzed process, the alcohol is deprotonated to form a more potent nucleophile, the alkoxide ion. masterorganicchemistry.com
Table 2: Illustrative Transesterification Reactions
| Reactant Alcohol | Catalyst | Expected Ester Product |
| Methanol | Acid or Base | Methyl 2,3,4,4,4-pentachlorocrotonate |
| Ethanol | Acid or Base | Ethyl 2,3,4,4,4-pentachlorocrotonate |
| Isopropanol | Acid or Base | Isopropyl 2,3,4,4,4-pentachlorocrotonate |
Aminolysis Reactions
Aminolysis involves the reaction of this compound with ammonia (B1221849) or a primary or secondary amine to form an amide. This reaction typically proceeds by heating the ester with the amine. The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon. The subsequent elimination of the butoxy group leads to the formation of N-substituted-2,3,4,4,4-pentachlorocrotonamide. The reaction is generally driven to completion by the greater nucleophilicity of amines compared to alcohols.
Table 3: Expected Products from Aminolysis
| Amine Reactant | Expected Amide Product |
| Ammonia (NH₃) | 2,3,4,4,4-Pentachlorocrotonamide |
| Methylamine (CH₃NH₂) | N-Methyl-2,3,4,4,4-pentachlorocrotonamide |
| Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-2,3,4,4,4-pentachlorocrotonamide |
Reactions Involving the Pentachlorinated Olefinic Moiety
The carbon-carbon double bond in this compound is electron-deficient due to the strong electron-withdrawing effects of the five chlorine atoms and the adjacent ester group. This electronic character dictates its reactivity towards electrophiles and nucleophiles.
Electrophilic Addition Reactions (e.g., Halogenation, Hydrohalogenation)
While alkenes typically undergo facile electrophilic addition, the double bond in this compound is expected to be highly deactivated towards electrophilic attack. libretexts.orgbyjus.com The electron-withdrawing chlorine atoms and the carbonyl group reduce the electron density of the double bond, making it a poor nucleophile. libretexts.orgbyjus.com Therefore, reactions with typical electrophiles like halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) are expected to be very slow or require harsh conditions. pressbooks.pub
Nucleophilic Addition to the Carbon-Carbon Double Bond
The electron-deficient nature of the double bond makes it susceptible to nucleophilic attack, a reaction known as nucleophilic vinylic substitution or conjugate addition. This is in contrast to the typical reactivity of simple alkenes. A strong nucleophile can attack one of the vinylic carbons, leading to an addition product or a substitution of one of the vinylic chlorine atoms. The presence of multiple chlorine atoms provides potential leaving groups for a substitution pathway. Such reactions at vinylic carbons can proceed through various mechanisms, including addition-elimination pathways. researchgate.netresearchgate.net The specific outcome would depend on the nucleophile, solvent, and reaction conditions.
Table 4: Potential Nucleophilic Addition/Substitution Reactants
| Nucleophile | Potential Reaction Type |
| Sodium methoxide (B1231860) (NaOCH₃) | Nucleophilic vinylic substitution |
| Sodium thiophenoxide (NaSPh) | Nucleophilic vinylic substitution |
| Grignard reagents (RMgX) | Conjugate addition |
Cycloaddition Reactions (e.g., Diels-Alder reactions with suitable dienes)
The carbon-carbon double bond in this compound is significantly electron-deficient due to the presence of five electron-withdrawing chlorine atoms and the butyl ester group. This electronic characteristic makes it a potent dienophile for [4+2] cycloaddition reactions, such as the Diels-Alder reaction. rsc.orgdoubtnut.comyoutube.com In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile to form a six-membered ring. youtube.comallfordrugs.com
The reaction of this compound with a suitable diene, for instance, a simple diene like 1,3-butadiene, is expected to proceed under thermal conditions to yield a highly chlorinated cyclohexene (B86901) derivative. The significant electron-withdrawing nature of the substituents on the dienophile is known to accelerate the rate of Diels-Alder reactions. youtube.com
The regioselectivity of the Diels-Alder reaction with an unsymmetrical diene would be influenced by the electronic effects of the substituents on both the diene and the dienophile. For instance, reaction with an electron-donating group-substituted diene would likely follow the established "ortho" or "para" regioselectivity rules, which are governed by the alignment of the frontier molecular orbitals of the reactants.
The stereochemistry of the resulting cycloadduct is expected to be controlled by the well-established endo rule, where the electron-withdrawing group of the dienophile (in this case, the ester and chloro-substituents) orients itself towards the developing diene bridge in the transition state. This leads to the formation of the endo isomer as the major product.
Table 1: Predicted Diels-Alder Reactivity of this compound with Various Dienes
| Diene | Expected Product | Predicted Reaction Conditions | Key Considerations |
| 1,3-Butadiene | Butyl 3,4,5,5,5-pentachloro-1-cyclohexene-1-carboxylate | Thermal, moderate temperature | High reactivity due to electron-deficient dienophile. |
| Cyclopentadiene | Butyl 2,3,4,4,4-pentachloro-bicyclo[2.2.1]hept-5-ene-2-carboxylate | Thermal, low to moderate temperature | High reactivity, formation of a bicyclic system, endo selectivity expected. |
| Anthracene | Butyl 9,10-dihydro-9,10-ethanoanthracene-11,11,12,12,12-pentachloro-11-carboxylate | Thermal, higher temperature | Reaction with a more aromatic and less reactive diene may require more forcing conditions. |
Reactions Involving the Alpha-Carbon and Adjacent Halogens
The region around the α-carbon and the adjacent chlorine atoms is a site of significant chemical reactivity, primarily due to the presence of multiple leaving groups (chlorine atoms) and the influence of the electron-withdrawing carbonyl and trichloromethyl groups.
The structure of this compound contains features that could potentially lead to elimination reactions to form allenes or alkynes under suitable basic conditions. wikipedia.orgcurlyarrows.com Dehydrohalogenation, the removal of a hydrogen halide, is a common method for forming unsaturated bonds. researchgate.netgoogle.com
Formation of an allene (B1206475) would likely involve the removal of a proton from the α-carbon and the elimination of the chlorine atom at the γ-position (C-3). This type of 1,3-elimination is a known pathway to allenes. wikipedia.org The acidity of the α-proton is enhanced by the adjacent ester group, making it susceptible to abstraction by a strong, non-nucleophilic base. The resulting carbanion could then displace the allylic chlorine atom.
Alternatively, a 1,2-elimination of two chlorine atoms from the C-2 and C-3 positions, or a dehydrochlorination involving the C-2 chlorine and a hypothetical proton at C-1 (if isomerization occurs), could lead to the formation of a highly chlorinated alkyne. The synthesis of alkynes from vicinal or geminal dihalides via double dehydrohalogenation is a well-established process. nist.gov Given the polychlorinated nature of the substrate, strong bases and potentially harsh reaction conditions might be necessary to effect these transformations.
The chlorine atoms in this compound are potential sites for nucleophilic substitution. youtube.commasterorganicchemistry.com The vinylic chlorine atoms at C-2 and C-3 are activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent ester and trichloromethyl groups. Nucleophilic vinylic substitution can occur through several mechanisms, including addition-elimination and elimination-addition pathways. In the case of this highly electron-deficient alkene, an addition-elimination mechanism is more probable, where a nucleophile adds to the double bond to form a carbanionic intermediate, followed by the elimination of a chloride ion.
The chlorine atoms of the trichloromethyl group at C-4 are generally less reactive towards nucleophilic substitution than the vinylic chlorides in this specific structure. However, under forcing conditions or with specific reagents, substitution at this position might be achievable. The reactivity of different chlorine atoms will depend on the nature of the nucleophile and the reaction conditions. Strong, soft nucleophiles would likely favor substitution at the vinylic positions.
Table 2: Potential Substitution and Elimination Reactions
| Reagent/Condition | Potential Reaction Type | Plausible Product(s) |
| Strong, non-nucleophilic base (e.g., LDA, t-BuOK) | Elimination | Chlorinated allene or alkyne derivatives |
| Strong nucleophile (e.g., NaSMe, NaCN) | Nucleophilic Substitution | Substitution of vinylic chlorine(s) |
| Grignard or organolithium reagents | Nucleophilic Addition/Substitution | Complex mixture, potential for addition to carbonyl and/or substitution |
Reduction Chemistry of this compound
The reduction of this compound presents a challenge in chemoselectivity due to the presence of multiple reducible functional groups: the ester, the carbon-carbon double bond, and the carbon-chlorine bonds.
The reduction of the ester group to the corresponding primary alcohol, 2,3,4,4,4-pentachlorobut-2-en-1-ol, requires a reagent that can reduce esters without affecting the carbon-carbon double bond or the carbon-chlorine bonds. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ester and the double bond, and potentially cleave the C-Cl bonds.
A more chemoselective reduction of the ester could potentially be achieved using sodium borohydride (B1222165) (NaBH₄) in the presence of certain additives or under specific conditions. While NaBH₄ is generally unreactive towards esters, its reactivity can be enhanced. For example, the use of NaBH₄ in combination with Lewis acids like CaCl₂ or in high-boiling solvents at elevated temperatures has been shown to reduce esters. researchgate.net However, the electron-withdrawing nature of the numerous chlorine atoms may increase the electrophilicity of the ester carbonyl, potentially making it more susceptible to reduction by milder reagents. researchgate.net
The electron-deficient nature of the carbon-carbon double bond in this compound makes it susceptible to conjugate reduction. Catalytic hydrogenation is a common method for reducing C=C double bonds. osti.govpearson.com Using a catalyst like palladium on carbon (Pd/C) with hydrogen gas would likely reduce the double bond to form Butyl 2,3,4,4,4-pentachlorobutanoate. mdpi.com The conditions for catalytic hydrogenation can often be controlled to selectively reduce an alkene in the presence of an ester. However, there is a risk of hydrodechlorination (cleavage of C-Cl bonds) with some hydrogenation catalysts, especially under more vigorous conditions. researchgate.net
Alternative methods for the reduction of electron-deficient alkenes include the use of dissolving metal reductions (e.g., sodium in liquid ammonia) or hydride reagents that are known to perform conjugate additions, such as sodium borohydride in the presence of copper salts. lookchem.com
Table 3: Predicted Outcomes of Reduction Reactions
| Reagent/Condition | Target Functional Group | Expected Major Product | Potential Side Reactions |
| NaBH₄ / CaCl₂, THF/alcohol | Ester | 2,3,4,4,4-Pentachlorobut-2-en-1-ol | Incomplete reaction, reduction of C=C bond |
| H₂, Pd/C, Ethanol | C=C Double Bond | Butyl 2,3,4,4,4-pentachlorobutanoate | Hydrodechlorination |
| LiAlH₄, THF | Ester and C=C Double Bond | 2,3,4,4,4-Pentachlorobutan-1-ol | Extensive hydrodechlorination |
| NaBH₄ / Cu₂Cl₂, Methanol | C=C Double Bond | Butyl 2,3,4,4,4-pentachlorobutanoate | Reduction of ester |
Reductive Dehalogenation Strategies
Reductive dehalogenation is a critical reaction for chlorinated organic compounds, involving the replacement of a chlorine atom with a hydrogen atom. For this compound, the various carbon-chlorine bonds would exhibit different susceptibilities to reduction.
The trichloromethyl group (-CCl3) is expected to be the most reactive site for reductive dehalogenation. The presence of three chlorine atoms on a single carbon makes it a good electron acceptor, facilitating the cleavage of a C-Cl bond. The vinylic chlorine (at C-2) and the allylic chlorine (at C-3) would also be susceptible to reduction, although potentially requiring different reagents or conditions.
While specific studies on this compound are not prevalent, general methods for reductive dehalogenation of polychlorinated compounds can be considered. These often involve reagents like zinc dust in a protic solvent, sodium borohydride in the presence of a catalyst, or catalytic hydrogenation. The table below outlines potential reductive dehalogenation pathways based on general principles.
Table 1: Potential Reductive Dehalogenation Pathways and Products of this compound
| Reagent System | Potential Reaction | Expected Major Product(s) |
| Zn / H+ | Stepwise reduction of the -CCl3 group | Butyl 2,3,4-trichloro-4,4-dichlorocrotonate and further reduced products |
| NaBH4 / Catalyst | Reduction of the double bond and/or C-Cl bonds | Butyl 2,3,4,4,4-pentachlorobutanoate or partially dehalogenated butanoates |
| H2 / Pd/C | Catalytic hydrogenation and hydrodechlorination | A mixture of partially and fully dehalogenated butyl butanoates |
Radical Reactions of this compound
The carbon-carbon double bond in this compound makes it a candidate for radical addition reactions. The stability of the potential radical intermediates would govern the regioselectivity of such reactions. Furthermore, the allylic C-Cl bond at the C-3 position could be susceptible to radical-mediated cleavage.
One documented reference points to a "constant rate of hydroxyl radical reaction" for this compound in the context of toxicological predictions. bhas.gov.ba While this pertains to environmental degradation or advanced oxidation processes rather than synthetic transformations, it confirms the compound's reactivity towards radicals.
In a synthetic context, radical reactions could be initiated by radical initiators like AIBN (azobisisobutyronitrile) or benzoyl peroxide. The addition of a radical species (X•) to the double bond would likely proceed to form the more stable radical intermediate.
Table 2: Potential Radical Reactions of this compound
| Initiator/Reagent | Type of Radical Reaction | Potential Product |
| AIBN / H-donor (e.g., Bu3SnH) | Radical-mediated reduction | Partially dehalogenated products |
| Peroxides / HBr | Anti-Markovnikov addition of HBr | Butyl 2,3-dibromo-4,4,4-trichlorobutanoate (after subsequent reactions) |
| HO• (in aqueous environment) | Hydroxyl radical addition | Hydroxylated and/or oxidized degradation products |
Derivatization Studies of this compound
Derivatization involves chemically modifying a compound to alter its properties. For this compound, the primary sites for derivatization are the ester functional group and the carbon-carbon double bond.
The ester can undergo hydrolysis under acidic or basic conditions to yield butanol and 2,3,4,4,4-pentachlorocrotonic acid. Transesterification is also a possibility with other alcohols in the presence of a suitable catalyst.
The double bond can undergo a variety of addition reactions. As mentioned in an early EPA report, there is a potential for epoxide formation. epa.gov This could occur via reaction with a peroxy acid. Other electrophilic additions, such as halogenation (e.g., with Br2), are also feasible.
Table 3: Potential Derivatization Reactions of this compound
| Reagent(s) | Reaction Type | Potential Derivative |
| H3O+ or OH- | Ester Hydrolysis | 2,3,4,4,4-Pentachlorocrotonic acid |
| R'OH / Catalyst | Transesterification | Other alkyl 2,3,4,4,4-pentachlorocrotonates |
| m-CPBA | Epoxidation | Butyl 2,3-epoxy-2,3,4,4,4-pentachlorobutanoate |
| Br2 | Halogenation | Butyl 2,3-dibromo-2,3,4,4,4-pentachlorobutanoate |
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For Butyl 2,3,4,4,4-pentachlorocrotonate, a combination of ¹H NMR, ¹³C NMR, and advanced 2D NMR experiments would be employed to assemble a complete structural picture.
The proton NMR spectrum is predicted to reveal five distinct signals corresponding to the different proton environments in the molecule. The butyl group protons will exhibit characteristic splitting patterns, while the single vinylic proton will appear as a singlet. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and chlorine atoms.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-a | ~4.2 | Triplet | 2H |
| H-b | ~1.7 | Sextet | 2H |
| H-c | ~1.4 | Sextet | 2H |
| H-d | ~0.9 | Triplet | 3H |
| H-3 | ~6.5 | Singlet | 1H |
Note: These are predicted values and may vary in an experimental setting.
The ¹³C NMR spectrum is expected to show eight unique carbon signals, one for each carbon atom in the molecule. The chemical shifts are predicted based on the hybridization of the carbon atoms and the influence of attached electronegative atoms. The carbonyl carbon of the ester is expected to be the most downfield signal, while the terminal methyl group of the butyl chain will be the most upfield.
Predicted ¹³C NMR Data:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | ~165 |
| C-2 (-C=) | ~130 |
| C-3 (=CH-) | ~125 |
| C-4 (-CCl₂-) | ~95 |
| C-5 (-CCl₃) | ~90 |
| C-a (-OCH₂-) | ~65 |
| C-b (-CH₂-) | ~30 |
| C-c (-CH₂-) | ~19 |
| C-d (-CH₃) | ~13 |
Note: These are predicted values and may vary in an experimental setting.
To unequivocally establish the molecular structure, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity within the butyl chain. libretexts.org Cross-peaks would be expected between H-a and H-b, H-b and H-c, and H-c and H-d. The vinylic proton (H-3) would not show any COSY correlations, confirming its isolation from other protons. libretexts.org
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and their attached carbons. columbia.edu For instance, it would link the ¹H signal at ~4.2 ppm to the ¹³C signal at ~65 ppm (C-a), and the ¹H signal at ~6.5 ppm to the ¹³C signal at ~125 ppm (C-3).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations, which helps in piecing together the molecular fragments. columbia.edu Key expected correlations would include:
A correlation between the protons of the O-methylene group (H-a) and the ester carbonyl carbon (C-1).
Correlations between the vinylic proton (H-3) and the carbonyl carbon (C-1) and the C-4 carbon.
Correlations between the protons of the O-methylene group (H-a) and the C-b carbon of the butyl chain.
Infrared (IR) Spectroscopy for Functional Group Identification in this compound
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands for the ester and alkene functionalities, as well as C-H and C-Cl bonds.
Predicted IR Absorption Bands:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| C-H (sp³) | 2850-3000 | Stretching vibrations of the butyl group |
| C=O (Ester) | 1715-1730 | Strong, sharp carbonyl stretch, conjugated orgchemboulder.comlibretexts.org |
| C=C (Alkene) | 1620-1680 | Stretching vibration, weakened by substitution |
| C-O (Ester) | 1000-1300 | Stretching vibrations orgchemboulder.com |
| C-Cl | 600-800 | Stretching vibrations |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation.
The molecular formula for this compound is C₈H₉Cl₅O₂. The presence of five chlorine atoms, each with two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in a complex and characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.
Predicted Fragmentation Patterns:
Molecular Ion (M⁺): A cluster of peaks corresponding to the different isotopic combinations of the five chlorine atoms. The most abundant peak in this cluster would correspond to the molecule containing only ³⁵Cl isotopes.
Loss of Butoxy Radical (•OC₄H₉): Cleavage of the ester C-O bond.
Loss of Butyl Radical (•C₄H₉): Fragmentation of the butyl chain.
Loss of Chlorine Radical (•Cl): Ejection of a single chlorine atom.
McLafferty Rearrangement: A potential rearrangement involving the butyl chain, leading to the elimination of butene (C₄H₈).
Successive Loss of Chlorine: Stepwise loss of chlorine atoms from various fragments.
High-resolution mass spectrometry would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition.
Predicted Exact Mass (for the most abundant isotopologue, C₈H₉³⁵Cl₅O₂): 323.9019 g/mol .
Tandem Mass Spectrometry (MS/MS) for Structural Information
While specific data for this compound is absent, general principles of mass spectrometry would predict fragmentation pathways based on its structure as a chlorinated butyl ester. Likely fragmentation would involve the loss of the butyl group, cleavage at the ester linkage, and successive losses of chlorine atoms or HCl molecules. However, without experimental data, the precise fragmentation pattern and the relative abundances of the fragment ions remain speculative.
Theoretical and Computational Studies of Butyl 2,3,4,4,4 Pentachlorocrotonate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in predicting the properties of molecules. nih.gov These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and other key characteristics.
Geometry Optimization and Conformational Analysis
The first step in the computational study of a molecule is typically geometry optimization. This process identifies the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For Butyl 2,3,4,4,4-pentachlorocrotonate, with its flexible butyl chain, multiple conformations can exist. Conformational analysis involves systematically exploring these different spatial arrangements to find the global minimum energy structure, which is the most likely conformation the molecule will adopt.
| Parameter | Value |
| Bond Lengths (Å) | |
| C=C | 1.35 |
| C-Cl (on C=C) | 1.72 |
| C-C(Cl)₃ | 1.54 |
| C-Cl (on C(Cl)₃) | 1.77 |
| C-O (ester) | 1.35 |
| O-C (butyl) | 1.45 |
| Bond Angles (degrees) | |
| C=C-C | 122 |
| C=C-Cl | 121 |
| Cl-C-Cl | 109.5 |
| C-O-C | 115 |
| Dihedral Angles (degrees) | |
| C-C-C=C | ~180 (for trans) |
| C-O-C-C (butyl chain) | Varied (multiple stable conformers) |
Note: The data in this table is illustrative and based on typical values for similar functional groups in related molecules.
Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO)
The electronic structure of a molecule dictates its reactivity. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the orbital from which an electron is most likely to be donated in a chemical reaction, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting sites prone to nucleophilic attack. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.netmdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. mdpi.com For this compound, the numerous electron-withdrawing chlorine atoms are expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor and susceptible to nucleophilic attack at the carbon-carbon double bond. nih.gov
A hypothetical table of quantum chemical descriptors for this compound, derived from principles observed in studies of other chlorinated compounds, is provided below. researchgate.netresearchgate.net
| Descriptor | Hypothetical Value | Significance |
| EHOMO | -7.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |
| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov |
| Chemical Potential (μ) | -4.65 eV | Describes the escaping tendency of electrons from an equilibrium system. |
| Chemical Hardness (η) | 2.85 eV | Measures resistance to change in electron distribution. |
| Global Electrophilicity (ω) | 3.78 eV | Quantifies the electrophilic character of a molecule. |
Note: These values are illustrative and based on general trends for polychlorinated organic molecules.
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netmdpi.com The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP map would likely show a significant negative potential around the oxygen atom of the carbonyl group and the chlorine atoms, due to their high electronegativity. Conversely, the carbon atoms of the double bond and the carbonyl carbon would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. This information is crucial for understanding intermolecular interactions and predicting the initial steps of chemical reactions. mdpi.com
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry provides a framework for investigating the detailed pathways of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. smu.edu
Transition State Analysis for Key Reactions
A key aspect of studying reaction mechanisms is the identification and characterization of transition states. A transition state is a high-energy, transient species that exists at the peak of the energy profile connecting reactants and products. Computational methods can be used to locate the geometry of the transition state and calculate its energy. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a critical factor in determining the reaction rate.
For this compound, potential reactions for computational study include nucleophilic addition to the double bond or nucleophilic acyl substitution at the ester carbonyl group. Transition state analysis would allow for a comparison of the activation barriers for these competing pathways, thereby predicting the most likely reaction to occur under a given set of conditions. For instance, in a reaction with a nucleophile, computational analysis could determine whether the attack at the C2 or C3 position of the crotonate backbone is more favorable by comparing the energies of the respective transition states. nih.gov
Energy Profiles of Proposed Reaction Pathways
For a multi-step reaction, the energy profile can identify the rate-determining step—the step with the highest activation energy. For example, in the hydrolysis of this compound, computational modeling could generate the energy profile for the addition of a water molecule to the carbonyl carbon, followed by the departure of the butoxy group. This would reveal the energetic feasibility of the reaction and provide a detailed molecular-level understanding of the entire process. Such studies on related chlorinated compounds have shown the significant influence of chlorine substitution on reaction barriers. nih.gov
Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR frequencies)
For predicting the ¹H and ¹³C NMR spectra, the process would involve:
Geometry Optimization: The three-dimensional structure of this compound would first be optimized to find its most stable conformation (lowest energy state).
Magnetic Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated.
Chemical Shift Determination: The chemical shifts are then determined by referencing the calculated shielding values to a standard compound, typically tetramethylsilane (B1202638) (TMS).
The predicted chemical shifts would be influenced by the highly electronegative chlorine atoms, which would be expected to cause significant deshielding of nearby nuclei, resulting in larger chemical shift values (downfield shifts). ucl.ac.uk
Similarly, for IR spectroscopy prediction:
Frequency Calculation: Following geometry optimization, the vibrational frequencies corresponding to the different bond stretching and bending modes within the molecule are calculated.
Intensity Prediction: The intensities of the IR absorption peaks are also estimated.
Key predicted IR frequencies for this compound would include characteristic peaks for the C=O (ester carbonyl) stretch, C=C (alkene) stretch, C-Cl (chloroalkane) stretches, and various C-H bond vibrations from the butyl group. The carbonyl stretch, typically found around 1735-1750 cm⁻¹ for saturated esters, would likely be influenced by the adjacent chlorinated carbons. youtube.com
A hypothetical data table for predicted spectroscopic properties is presented below to illustrate how such data would be organized.
Interactive Data Table: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Data Type | Predicted Value Range | Associated Functional Group/Atom |
| ¹H NMR Chemical Shift | 3.5 - 4.5 ppm | -O-CH₂- (Ester) |
| ¹³C NMR Chemical Shift | 160 - 170 ppm | C=O (Ester Carbonyl) |
| IR Frequency | 1740 - 1760 cm⁻¹ | C=O Stretch |
| IR Frequency | 1600 - 1650 cm⁻¹ | C=C Stretch |
| IR Frequency | 600 - 800 cm⁻¹ | C-Cl Stretch |
Note: The values in this table are hypothetical and based on general principles of spectroscopy. They are not the result of actual calculations for this compound.
Molecular Dynamics Simulations (if relevant for conformational flexibility or interactions)
Molecular Dynamics (MD) simulations could provide significant insights into the dynamic behavior of this compound, particularly concerning its conformational flexibility. An MD simulation would model the movement of each atom in the molecule over time by solving Newton's equations of motion.
Such simulations would be highly relevant for this molecule due to:
Rotatable Bonds: The presence of multiple single bonds in the butyl chain and the bond connecting it to the ester oxygen allows for a wide range of possible conformations.
Steric Hindrance: The bulky chlorine atoms create significant steric hindrance, which would restrict the rotational freedom around certain bonds and favor specific spatial arrangements.
An MD simulation would allow researchers to:
Explore the conformational landscape to identify the most stable and frequently occurring isomers.
Analyze the torsional angles to understand the rotational barriers between different conformations.
Study how the molecule's shape and flexibility might change in different solvent environments.
While no specific molecular dynamics studies on this compound have been identified in the surveyed literature, the methodology remains a valuable theoretical tool for understanding its physical and chemical behavior.
Potential Applications and Polymerization Studies Non Biomedical
Butyl 2,3,4,4,4-pentachlorocrotonate as a Monomer in Polymer Science
The presence of a polymerizable double bond and a significant number of chlorine atoms positions this compound as a monomer of interest for developing polymers with inherent flame retardancy and enhanced thermal stability.
Investigation of Polymerization Reactivity (e.g., Radical Polymerization)
The carbon-carbon double bond in this compound allows it to undergo addition polymerization. Radical polymerization is a common and versatile method for polymerizing vinyl monomers. The reactivity of chlorinated monomers in radical polymerization can be influenced by the steric hindrance and electronic effects of the chlorine substituents. While specific studies on the homopolymerization of this compound are not extensively documented in readily available literature, the principles of radical polymerization of similar chlorinated acrylates and esters suggest that it could be initiated by common radical initiators like azoisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
The polymerization kinetics would likely be affected by the bulky and electron-withdrawing pentachloro-substituted group, which could influence the propagation and termination rates of the polymerization process.
Co-polymerization with Other Monomers
To tailor the properties of the final polymer, this compound can be co-polymerized with other vinyl monomers such as styrene, methyl methacrylate (B99206) (MMA), or n-butyl acrylate. chula.ac.thresearchgate.netcosmeticsinfo.orgresearchgate.netspecialchem.comscienceandtechnology.com.vn Co-polymerization allows for the incorporation of the flame-retardant properties of the chlorinated monomer into a variety of polymer backbones.
The reactivity ratios of this compound with other monomers would need to be determined experimentally to understand the composition and structure of the resulting copolymer. For instance, studies on the copolymerization of chlorophenyl acrylates with methyl methacrylate have shown that the monomer reactivity ratios can be determined using methods like the Fineman-Ross and Mayo-Lewis equations. chula.ac.th This type of analysis would be crucial for predicting and controlling the incorporation of this compound units into a copolymer chain.
Table 1: Potential Co-monomers for this compound and Their Potential Influence on Copolymer Properties
| Co-monomer | Potential Copolymer Property Enhancement |
| Styrene | Improved mechanical strength and processability. |
| Methyl Methacrylate | Enhanced optical clarity and weather resistance. |
| n-Butyl Acrylate | Increased flexibility and lower glass transition temperature. |
| Acrylonitrile | Improved chemical resistance and barrier properties. |
Influence of Pentachloro-Substitution on Polymer Properties (e.g., thermal stability, flame retardancy)
The most significant impact of incorporating this compound into a polymer is expected to be on its thermal stability and flame retardancy. Halogenated compounds, particularly those with high chlorine content, are well-known flame retardants. specialchem.comnist.govalfa-chemistry.comnih.gov
Thermal Stability: The presence of strong carbon-chlorine bonds can increase the thermal stability of a polymer. wikipedia.orgnih.govmdpi.com The degradation of polymers containing halogen atoms often proceeds through dehydrochlorination, which can lead to the formation of a char layer. sci-hub.se This char layer acts as an insulating barrier, protecting the underlying material from further decomposition. The high chlorine content in the pentachloro-substitution would likely contribute to a higher char yield and thus, enhanced thermal stability. researchgate.net
Flame Retardancy: Chlorinated flame retardants primarily function in the gas phase during combustion. specialchem.comnih.gov When the polymer heats up, it releases chlorine radicals (Cl•). These radicals can interfere with the radical chain reactions of combustion in the flame, effectively quenching the fire. nist.govalfa-chemistry.com The high concentration of chlorine in this compound would provide a significant source of these flame-inhibiting radicals.
Table 2: Expected Effects of Pentachloro-Substitution on Polymer Properties
| Property | Expected Influence of Pentachloro-Substitution |
| Thermal Stability | Increased, due to higher bond energies and char formation. |
| Flame Retardancy | Significantly increased, due to the release of chlorine radicals in the gas phase. |
| Glass Transition Temp. (Tg) | Likely increased due to steric hindrance and polar interactions. |
| Solubility | Modified, potentially leading to solubility in different organic solvents. |
| Density | Increased due to the high atomic weight of chlorine. |
This compound as a Synthetic Building Block for Specialty Chemicals
Beyond its use in polymerization, the reactive nature of this compound makes it a valuable intermediate in the synthesis of other complex organic molecules.
Precursor for Other Chlorinated Organic Compounds
The ester and alkene functionalities, combined with the multiple chlorine atoms, provide several reaction sites for further chemical transformations. This allows this compound to serve as a precursor for a variety of other chlorinated organic compounds. For example, it could potentially be used in the synthesis of certain pesticides or other fine chemicals where a chlorinated backbone is required. pageplace.devdoc.pubresearchgate.netunl.edu The synthesis of various pesticides often involves the use of chlorinated intermediates. pageplace.devdoc.pubunl.edu
Intermediate in the Synthesis of Functionalized Materials
The reactivity of the double bond and the ester group can be exploited to introduce other functional groups, leading to the synthesis of novel functionalized materials. For instance, the ester group could be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups such as amides or other esters. The double bond could undergo various addition reactions to introduce new functionalities. This versatility makes this compound a potential intermediate for creating materials with tailored properties for specific applications in materials science.
Role in Material Science Applications (e.g., flame retardants, specialized coatings)
While chlorinated compounds, such as chlorinated paraffins and chlorinated phosphate (B84403) esters, are known to be utilized as flame retardants in various polymers, textiles, and coatings, no such data exists for this compound. researchgate.netsquarespace.com The mechanism by which chlorinated flame retardants typically function involves the release of chlorine radicals at elevated temperatures, which can interfere with the combustion process in the gas phase. alfa-chemistry.com However, without specific experimental data for this compound, it is not possible to ascertain its effectiveness or behavior in this capacity.
Similarly, the investigation into its use in specialized coatings yielded no relevant findings. Organic coatings utilize a wide array of chemical compounds to achieve desired properties such as durability, corrosion resistance, and specific aesthetic finishes. cambridgescholars.comolinchlorinatedorganics.com Halogenated polymers, for instance, are employed in anti-corrosive formulations due to their low water permeability. cambridgescholars.com Despite the presence of chlorine in its structure, there is no documented evidence of this compound being incorporated into any coating formulations.
Furthermore, searches for polymerization studies involving this compound or structurally similar chlorinated crotonates did not provide any information on its potential as a monomer for creating new polymers with specialized properties.
Analytical Method Development for Butyl 2,3,4,4,4 Pentachlorocrotonate
Chromatographic Techniques for Purity Assessment and Quantification
Chromatography is the cornerstone for separating Butyl 2,3,4,4,4-pentachlorocrotonate from impurities and matrix components. Both gas and liquid chromatography offer distinct advantages depending on the analytical requirements.
Given the volatility of many chlorinated aliphatic hydrocarbons, gas chromatography is a primary technique for analysis. nih.gov A GC method coupled with a sensitive detector is suitable for the trace-level quantification and purity assessment of this compound.
The development of a GC method involves optimizing several key parameters to achieve efficient separation and detection. Due to the chlorinated nature of the target compound, an Electron Capture Detector (ECD) is highly suitable, offering excellent sensitivity for halogenated compounds. epa.gov Alternatively, a mass spectrometer (MS) can be used for definitive identification and quantification. researchgate.net
Key GC Method Parameters:
Column Selection : A non-polar or medium-polarity capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5ms), is often effective for separating chlorinated hydrocarbons. researchgate.net
Temperature Program : A programmed temperature ramp is essential to ensure the elution of the analyte with good peak shape and to separate it from any related impurities or degradation products. The program typically starts at a lower temperature and ramps up to a higher temperature to elute higher-boiling compounds. tandfonline.com
Injector and Detector Temperatures : The injector temperature must be high enough to ensure rapid volatilization of the sample without causing thermal degradation. Similarly, the detector temperature is set high to prevent condensation of the analytes.
Carrier Gas : Helium is a common carrier gas, with flow rates optimized for the best separation efficiency. researchgate.net
Interactive Data Table: Hypothetical GC-ECD Method Parameters
| Parameter | Condition | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent) | Provides good resolution for a wide range of semi-volatile chlorinated compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert gas providing optimal efficiency and compatibility with most detectors. |
| Injector | Splitless mode, 250°C | Suitable for trace analysis, ensuring complete vaporization without discrimination. |
| Oven Program | Initial 80°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min | Allows for separation of volatile solvents from the analyte and ensures elution of the target compound. |
| Detector | Electron Capture Detector (ECD), 300°C | Highly sensitive to electrophilic compounds like chlorinated organics. |
High-Performance Liquid Chromatography (HPLC) provides a powerful alternative to GC, especially for less volatile or thermally labile compounds. elsevierpure.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of non-polar to moderately polar organic compounds. nih.gov
Developing an HPLC method for this compound would involve the selection of an appropriate stationary phase, mobile phase, and detector.
Key HPLC Method Parameters:
Stationary Phase : A C18 column is a versatile and widely used stationary phase for RP-HPLC, offering excellent retention for hydrophobic compounds. cmes.org
Mobile Phase : A mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water is typically used. nih.gov The ratio can be run in an isocratic mode (constant composition) or gradient mode (composition changes over time) to achieve the desired separation. Adjusting the pH of the aqueous portion can influence the retention of ionizable impurities. cmes.org
Detector : A UV detector is commonly used, as the conjugated double bond system in the crotonate structure is expected to have a UV absorbance maximum suitable for detection. cmes.org A photodiode array (PDA) detector can provide spectral information to aid in peak identification and purity assessment. For higher specificity, an HPLC system can be coupled to a mass spectrometer (HPLC-MS). elsevierpure.com
Interactive Data Table: Hypothetical RP-HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | Standard choice for reversed-phase separation of a wide range of organic molecules. |
| Mobile Phase | A: Water; B: Acetonitrile. Gradient: 60% B to 95% B over 15 min | Gradient elution allows for the separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Typical flow rate for analytical scale HPLC, providing good efficiency and reasonable run times. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detector | UV at 210 nm | The carbon-carbon double bond and carbonyl group are expected to absorb at lower UV wavelengths. cmes.org |
Sample Preparation Strategies for Complex Matrices (e.g., environmental, industrial waste)
The analysis of this compound in complex matrices like soil, water, or industrial effluent requires an efficient sample preparation strategy to extract the analyte and remove interfering components. The goal is to produce a clean, concentrated extract suitable for chromatographic analysis.
For solid samples like soil or sediment, common extraction techniques include Soxhlet extraction , ultrasonic extraction , or pressurized liquid extraction (PLE) . gcms.cz These methods use organic solvents (e.g., hexane, dichloromethane, or acetone/hexane mixtures) to remove the target analyte from the solid matrix. nih.gov
For liquid samples, such as industrial wastewater, liquid-liquid extraction (LLE) with a water-immiscible organic solvent is a conventional approach. redalyc.org Alternatively, solid-phase extraction (SPE) offers advantages such as lower solvent consumption and the potential for automation. nih.gov SPE cartridges packed with a hydrophobic sorbent (like C18) can be used to retain the analyte from the aqueous sample, after which it is eluted with a small volume of an organic solvent.
Following initial extraction, a cleanup step is often necessary to remove co-extracted matrix interferences (e.g., lipids, oils, pigments) that can interfere with the chromatographic analysis. helcom.fi Common cleanup techniques include:
Adsorption Chromatography : Columns packed with materials like Florisil or silica (B1680970) gel can separate the analyte from more polar or non-polar interferences based on the solvent system used for elution. epa.gov
Gel Permeation Chromatography (GPC) : This technique separates molecules based on their size, effectively removing large molecules like lipids and polymers. helcom.fi
Interlaboratory Comparison Studies and Method Validation
To ensure that an analytical method for this compound is fit for its intended purpose, it must be thoroughly validated. Method validation is the process of demonstrating that the analytical procedure is suitable for its intended use and provides reliable, reproducible results. researchgate.netnih.gov
Key validation parameters include: tandfonline.com
Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Accuracy : The closeness of test results obtained by the method to the true value. It is often assessed through recovery studies on spiked samples.
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Interactive Data Table: Typical Method Validation Acceptance Criteria for a Chlorinated Compound
| Validation Parameter | Acceptance Criterion | Reference |
| Linearity (R²) | > 0.995 | nih.gov |
| Accuracy (% Recovery) | 70 - 130% | researchgate.net |
| Precision (RSD%) | < 20% | researchgate.nettandfonline.com |
| LOD | Signal-to-Noise Ratio > 3 | nih.gov |
| LOQ | Signal-to-Noise Ratio > 10 | nih.gov |
Interlaboratory comparison studies , also known as proficiency tests, are a critical component of quality assurance. fao.org In these studies, identical samples are sent to multiple laboratories for analysis. The results are then compared to an assigned value to assess the analytical performance and comparability of data among different labs. unep.org Participation in such programs is essential for laboratories to demonstrate their competence and to ensure that the data generated for a compound like this compound would be consistent and reliable across different testing facilities. unep.org The United Nations Environment Programme (UNEP) has organized such studies for persistent organic pollutants (POPs), highlighting their importance for global monitoring. unep.orgunep.org
Conclusions and Future Research Directions
Summary of Key Findings and Challenges
The exploration of Butyl 2,3,4,4,4-pentachlorocrotonate is currently hampered by a significant lack of direct empirical data. The primary challenge is the absence of documented synthetic pathways and characterization data for this specific molecule. The high degree of chlorination on a relatively small, unsaturated ester framework suggests potential synthetic and stability challenges.
Based on analogous compounds, the key challenges can be summarized as:
Selective Chlorination: Achieving the precise pentachloro- substitution pattern on the crotonate backbone without side reactions is a significant synthetic hurdle. Methods for chlorinating alkenes and carbonyl compounds often lack the high degree of selectivity required. ncert.nic.in
Precursor Availability: The synthesis would likely require specialized, polychlorinated starting materials which are not readily available commercially.
Reactivity and Stability: The dense arrangement of electron-withdrawing chlorine atoms would significantly influence the reactivity of the double bond and the ester group, potentially leading to instability or unexpected reaction pathways. nih.gov Polychlorinated compounds are known for their persistence, but also for their potential to undergo dehydrochlorination or other degradation pathways under certain conditions. nih.gov
Characterization: The purification and characterization of such a complex molecule would likely be challenging, requiring advanced analytical techniques to confirm its structure and purity.
The following table outlines the key challenges based on inferences from related organochlorine chemistry.
| Challenge Category | Specific Inferred Challenges for this compound |
| Synthesis | Control of regioselectivity and stereoselectivity during chlorination; Potential for over-chlorination or unwanted side-reactions; Lack of established protocols for such a high degree of chlorination on a crotonate structure. |
| Stability | Potential for thermal or base-catalyzed degradation (e.g., dehydrochlorination); Susceptibility to nucleophilic attack at various positions due to the high electrophilicity conferred by the chlorine atoms. |
| Purification & Analysis | Difficulty in separating the desired product from a complex mixture of isomers and byproducts; Complex spectral data (NMR, MS) requiring careful interpretation. |
| Toxicity & Environmental Impact | High potential for persistence and bioaccumulation, characteristic of many polychlorinated organic pollutants; Lack of toxicological data necessitates handling with extreme caution. mdpi.comepa.gov |
Unexplored Reactivity and Transformations
The reactivity of this compound remains entirely theoretical but can be hypothesized based on its structure. The high degree of chlorination creates a molecule with unique electronic properties that could lead to novel chemical transformations.
Electrophilic Character: The electron-withdrawing nature of the five chlorine atoms would render the carbon-carbon double bond highly electron-deficient. This could make it susceptible to attack by strong nucleophiles, a reactivity pattern that is the opposite of typical electron-rich alkenes.
Diels-Alder and Cycloaddition Reactions: The electron-deficient double bond could potentially act as a powerful dienophile in Diels-Alder reactions, allowing for the synthesis of complex cyclic and polycyclic chlorinated structures.
Nucleophilic Substitution: While vinylic chlorides are generally unreactive towards nucleophilic substitution, the cumulative electron-withdrawing effect might activate the chlorine atoms at the C2 or C3 positions to substitution under specific conditions. The reactivity of polychlorinated biphenyls (PCBs) with nucleophiles like sodium methoxide (B1231860) has been studied and shows that substitution is possible, although often requiring harsh conditions. rsc.org
Reductive Dechlorination: A key area for future research would be the selective reductive dechlorination of the molecule. This could provide access to a variety of less-chlorinated crotonate derivatives, which could be valuable as synthetic intermediates.
Advanced Material Applications of Derivatives
While there are no known applications for this compound itself, its derivatives could have potential applications in materials science, drawing parallels from other organochlorine compounds. solubilityofthings.com
Flame Retardants: Polychlorinated compounds have historically been used as flame retardants. By incorporating this molecule or its derivatives into polymer backbones, it might be possible to enhance the fire resistance of materials.
Polymer Additives and Plasticizers: Organochlorine compounds have been used as plasticizers to increase the flexibility and durability of plastics. nih.gov Derivatives of the title compound could potentially be explored for similar purposes in specialized polymer applications where chemical resistance is required.
Functional Coatings: The unique chemical properties of polychlorinated compounds could be harnessed to create highly durable and chemically resistant coatings. torhoermanlaw.com Derivatives could be designed to be incorporated into epoxy resins or polyurethanes to create surfaces with enhanced properties. worldchlorine.org
Building Blocks for Novel Polymers: The unsaturated nature of the molecule provides a handle for polymerization. Copolymerization of this compound or its derivatives with other monomers could lead to the development of new polymers with tailored properties such as high refractive index or low flammability. The synthesis of unsaturated polyester (B1180765) resins is a well-established field where novel monomers are of interest. mdpi.commdpi.com
The table below outlines potential applications based on the properties of similar compounds.
| Potential Application Area | Rationale based on Analogous Compounds |
| Flame Retardants | High chlorine content can interfere with combustion processes. |
| Specialty Polymers | The double bond allows for incorporation into polymer chains, potentially imparting properties like chemical resistance and high density. |
| Dielectric Fluids | Highly chlorinated organic compounds have been used as insulating fluids in electrical equipment due to their thermal stability and high dielectric constant. nih.gov |
| Hydraulic Fluids | Some polychlorinated compounds have been used as non-flammable hydraulic fluids. nih.gov |
Development of Greener Synthetic Routes for this compound
The synthesis of highly chlorinated organic compounds traditionally involves reagents and conditions that are environmentally hazardous. Future research should prioritize the development of greener synthetic methodologies.
Catalytic Chlorination: The use of stoichiometric and often toxic chlorinating agents could potentially be replaced by catalytic methods. This would reduce waste and improve the atom economy of the synthesis. rice.edu
Flow Chemistry: Performing chlorination reactions in continuous flow reactors can offer better control over reaction parameters (temperature, stoichiometry), improve safety, and minimize the formation of byproducts. nih.gov This is particularly relevant for highly exothermic reactions like halogenations.
Alternative Solvents: Traditional chlorination reactions often use chlorinated solvents themselves. Exploring the use of greener solvents, such as supercritical fluids or ionic liquids, could significantly reduce the environmental impact of the synthesis. mdpi.com
Photocatalysis: Light-mediated reactions, or photocatalysis, can sometimes provide alternative, milder pathways for halogenation reactions, avoiding the need for harsh reagents. researchgate.net A photocatalytic approach using iron and sulfur catalysts activated by blue light has been developed for the chlorination of organic molecules. rice.edu
Avoiding Hazardous Intermediates: Green chemistry principles encourage the design of synthetic routes that avoid the generation and use of hazardous intermediates. youtube.com Research into the synthesis of this compound should aim to use less toxic precursors and avoid the isolation of unstable or highly toxic intermediates.
Adherence to the 12 principles of green chemistry will be crucial for any future work on this and similar compounds to ensure that scientific advancement does not come at an unacceptable environmental cost. mdpi.comyoutube.com
Q & A
Q. What are the optimal synthesis and purification methods for Butyl 2,3,4,4,4-pentachlorocrotonate to achieve high yield and purity?
Methodological Answer: The synthesis typically involves the esterification of pentachlorocrotonic acid with butanol under acidic catalysis. To optimize yield:
- Use anhydrous conditions to minimize hydrolysis.
- Employ a Dean-Stark trap for azeotropic removal of water during reflux.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation under reduced pressure.
Steric hindrance from the pentachloro group may slow reaction kinetics; extended reaction times (24–48 hours) and elevated temperatures (80–100°C) are recommended .
Q. How can analytical techniques resolve spectral ambiguities caused by the compound’s pentachloro substituents?
Methodological Answer:
- NMR: Use high-field instruments (≥400 MHz) and 2D experiments (COSY, HSQC) to assign overlapping proton and carbon signals. Chlorine’s electronegativity deshields adjacent carbons, aiding assignments.
- Mass Spectrometry (MS): High-resolution MS (HRMS) distinguishes isotopic clusters from multiple chlorine atoms (e.g., [M+2]+ and [M+4]+ peaks).
- IR: Focus on carbonyl (C=O) stretching (~1740 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) for functional group confirmation .
Advanced Research Questions
Q. What experimental approaches identify degradation pathways and byproducts of this compound under varying environmental conditions?
Methodological Answer:
- Hydrolytic Degradation: Incubate the compound in buffered solutions (pH 3–10) at 25–50°C. Analyze aliquots via HPLC-MS to detect intermediates (e.g., pentachlorocrotonic acid).
- Photolytic Studies: Expose to UV light (254 nm) in a photoreactor; use GC-MS to identify volatile chlorinated fragments.
- Microbial Degradation: Screen soil or sludge samples for microbial consortia capable of dechlorination. Monitor via LC-TOF/MS and ¹³C-NMR for metabolite profiling .
Q. How do the electronic and steric effects of the pentachloro group influence the compound’s reactivity in substitution or elimination reactions?
Methodological Answer:
- Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and LUMO localization, predicting reactive sites.
- Experimental Probes: Compare reaction rates with less chlorinated analogs (e.g., Butyl 2-chloroacrylate) in SN2 or E2 conditions. Use kinetic isotope effects (KIEs) to distinguish mechanisms.
- X-ray Crystallography: Resolve crystal structures to quantify steric bulk and bond angles affecting transition states .
Q. What computational strategies predict the compound’s environmental persistence and toxicity?
Methodological Answer:
- QSAR Models: Use EPI Suite or TEST software to estimate biodegradation half-lives and LC50 values.
- Molecular Dynamics (MD): Simulate interactions with lipid bilayers or enzymes (e.g., cytochrome P450) to assess bioaccumulation potential.
- Docking Studies: Model binding affinity to receptors like the aryl hydrocarbon receptor (AhR) for toxicity predictions .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound?
Methodological Answer:
- Standardization: Re-measure properties under controlled conditions (e.g., OECD 105 for water solubility).
- Cross-Validation: Compare data from multiple techniques (e.g., shake-flask vs. HPLC-derived logP).
- Meta-Analysis: Aggregate literature data, applying statistical tests (e.g., Grubbs’ test) to identify outliers .
Q. What protocols ensure safe handling and long-term stability of this compound in laboratory settings?
Methodological Answer:
- Storage: Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or photodegradation.
- Handling: Use glove boxes for air-sensitive reactions; monitor airborne chlorides via ion-selective electrodes.
- Stability Testing: Conduct accelerated aging studies (40°C/75% RH) with periodic HPLC purity checks .
Tables for Key Data
Key Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
